Product packaging for Butorphan(Cat. No.:CAS No. 4163-26-2)

Butorphan

カタログ番号: B10826112
CAS番号: 4163-26-2
分子量: 311.5 g/mol
InChIキー: YSTAPDGDOHWKQR-CEWLAPEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Butorphanol is a synthetically derived morphinan-type opioid agonist-antagonist analgesic with significant research value due to its unique pharmacological profile . Its core mechanism of action involves functioning as a partial agonist at the mu-opioid receptor (MOR) and a potent agonist at the kappa-opioid receptor (KOR) . Studies show its affinity for KOR is notably high, characterized by a Kd of 0.1 ± 0.02 nM, which is about 20-fold higher than its affinity for MOR, making it a particularly interesting compound for investigating KOR-mediated pathways . Butorphanol acts as a partial agonist in the G-protein activation pathway and a full agonist in the β-arrestin recruitment pathway at the KOR, which provides a valuable tool for studying biased agonism and receptor internalization . In research settings, butorphanol is primarily used to study pain modulation, with applications in models of visceral pain . Its agonist-antagonist properties also make it a compound of interest for studying addiction and dependence, as it exhibits a lower potential for abuse and dependence compared to full mu-opioid agonists like morphine or fentanyl . Pharmacokinetically, butorphanol is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, with an elimination half-life of approximately 4 to 7 hours . Its metabolites are excreted primarily via the urine . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable regulations, as it is a controlled substance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO B10826112 Butorphan CAS No. 4163-26-2

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

4163-26-2

分子式

C21H29NO

分子量

311.5 g/mol

IUPAC名

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C21H29NO/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15/h7-8,13,15,18,20,23H,1-6,9-12,14H2/t18-,20+,21+/m0/s1

InChIキー

YSTAPDGDOHWKQR-CEWLAPEOSA-N

異性体SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CCC5

正規SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5

製品の起源

United States

Preclinical Pharmacological Characterization of Butorphan

Opioid Receptor Interaction Profiles of Butorphan in Animal Models

Butorphanol's effects are mediated through its binding and activity at opioid receptors, with distinct profiles observed for kappa (KOR), mu (MOR), delta (DOR), and sigma (SOR) receptors in animal systems. nih.gov

Kappa Opioid Receptor (KOR) Agonist Activity and Mechanisms

Butorphanol (B1668111) is characterized as a kappa opioid receptor agonist. mims.comcabidigitallibrary.org Studies in various animal models, including rats and mice, have demonstrated the role of KOR activation in butorphanol's effects. nih.govnih.gov The agonism at the KOR is considered to play a significant role in its analgesic effects in rodents. nih.gov Butorphanol acts as a partial agonist of KOR in the G protein activation pathway and a potent full agonist in the β-arrestin recruitment pathway. nih.govnih.gov This differential activation of signaling pathways may contribute to its unique pharmacological profile. nih.govfrontiersin.org Research using selective KOR antagonists, such as norbinaltorphimine (B1679850) (norBNI), has further confirmed the involvement of KORs in mediating butorphanol's effects in animal models. uitm.edu.my

Mu Opioid Receptor (MOR) Partial Agonist/Antagonist Activity and Mechanisms

Butorphanol is generally described as having mixed agonist-antagonist activity at the mu opioid receptor. nih.govmims.comcabidigitallibrary.orgwikipedia.org It is considered a partial agonist or even an antagonist at the MOR, depending on the specific test conditions and species. nih.govdrugbank.comnih.gov In some laboratory animals, butorphanol may exhibit agonistic effects on antinociception that appear to be mediated by MORs. nih.gov Studies in rhesus monkeys suggest that butorphanol has intermediate agonist activity at mu receptors. nih.gov In opioid-dependent volunteers, butorphanol has been shown to substitute for naloxone, likely due to its mu partial agonist properties precipitating withdrawal. nih.gov

Delta Opioid Receptor (DOR) Interactions

Butorphanol is known to have binding affinity for delta opioid receptors. nih.gov In vitro and in vivo studies have characterized butorphanol as having intermediate agonist activity at delta opiate receptors in rats and monkeys. nih.gov While the role of DORs in the antinociceptive effect of butorphanol remains unclear in some contexts, some reports suggest it may act as a DOR agonist. nih.gov

Sigma Opioid Receptor (SOR) Activity

While some sources historically described sigma receptors as an opioid receptor type, they are now generally considered to be non-opioid receptors, specifically related to NMDA receptors. cabidigitallibrary.org Early research may have explored butorphanol's interaction with what was then classified as sigma opioid receptors. However, current understanding classifies butorphanol primarily based on its activity at mu, kappa, and delta opioid receptors. nih.govdrugbank.com

Receptor Binding Affinity and Selectivity Studies in In Vitro Systems

In vitro studies using cell membranes expressing human opioid receptors have evaluated butorphanol's binding affinity and selectivity. Butorphanol has demonstrated strong affinity for the kappa opioid receptor, with a reported Kd of 0.1 ± 0.02 nM. nih.govnih.gov Its affinity for the mu opioid receptor is lower, approximately 2.4 ± 1.2 nM, indicating a higher potency at KOR compared to MOR. nih.govnih.gov This suggests that butorphanol is about twenty-fold more potent on KOR than on MOR. nih.govnih.gov Studies evaluating a series of morphinan (B1239233) ligands, including this compound, have shown varying affinities at μ, δ, and κ opioid receptors, with some derivatives showing decreased affinities at κ and μ receptors compared to the parent compound. nih.gov

Interactive Table: Butorphanol Binding Affinity

Receptor SubtypeBinding Affinity (Kd or Ki)
Kappa Opioid Receptor (KOR)0.1 ± 0.02 nM (Kd) nih.govnih.gov
Mu Opioid Receptor (MOR)2.4 ± 1.2 nM (Kd) nih.govnih.gov
Delta Opioid Receptor (DOR)Intermediate agonist activity reported nih.gov

Note: Kd values represent dissociation constant, and lower values indicate higher binding affinity. Ki values represent inhibition constant, and lower values indicate higher binding affinity.

Preclinical Pharmacodynamic Investigations in Animal Models

Preclinical pharmacodynamic studies in animal models have investigated the effects of butorphanol on various physiological responses, particularly those related to pain and central nervous system activity. In animals, butorphanol has been shown to be significantly more potent than morphine and pentazocine (B1679294) in terms of analgesic activity. nih.govzoetisus.comdechra-us.com For instance, it has been reported to be 4 to 30 times more potent than morphine and pentazocine, respectively, in animals. nih.govzoetisus.comdechra-us.com

In horses, butorphanol administered intravenously has analgesic effects that are typically observed within 15 minutes and can persist for about 4 hours. nih.govzoetisus.com Studies in horses have also shown that butorphanol can alleviate abdominal pain associated with various types of colic. nih.govzoetisus.comdechra-us.com In healthy horses, butorphanol can increase locomotive activity, although this effect can be prevented by co-administering a sedative. wikipedia.org In neonatal foals, sedation rather than increased locomotion is observed. wikipedia.org

Butorphanol has also demonstrated antitussive effects in animals at doses lower than those required for analgesia. zoetisus.comdechra-us.comefda.gov.et In dogs and guinea pigs, it has shown significantly higher oral antitussive activity compared to codeine or dextromethorphan. zoetisus.comdechra-us.com

Studies in dogs have indicated that butorphanol produces typical opioid effects including analgesia and sedation, with minimal cardiopulmonary depression at clinically relevant dosages. nih.gov It has been shown to produce dose-related miosis after subcutaneous administration in dogs. nih.gov In canine models of thermal and colonic distension nociception, butorphanol has produced significant antinociceptive effects. nih.gov

The pharmacological activity of butorphanol metabolites has been studied in animals and has demonstrated some analgesic activity. drugbank.comefda.gov.et

Interactive Table: Comparative Analgesic Potency in Animals

CompoundRelative Potency (vs. Morphine/Pentazocine)Animal Species
Butorphanol4 to 30 times more potent than morphine and pentazocine nih.govzoetisus.comdechra-us.comAnimals (general), Horses, Dogs, Guinea Pigs

Interactive Table: Pharmacodynamic Effects in Animal Models

EffectAnimal SpeciesObservations
AnalgesiaHorses, Dogs, Guinea Pigs, RodentsOnset within 15 mins, duration ~4 hours in horses. nih.govzoetisus.com Significant antinociception in dogs. nih.gov
Antitussive ActivityDogs, Guinea Pigs15 to 20 times more potent orally than codeine or dextromethorphan. zoetisus.comdechra-us.com
Locomotive ActivityHealthy HorsesIncreased activity, preventable with sedatives. wikipedia.org
SedationNeonatal Foals, DogsObserved effect. wikipedia.orgnih.gov
MiosisDogsDose-related effect after SC administration. nih.gov
DiuresisMice, Rats, Rhesus Monkeys (after mu blockade)Observed in mice and rats, mixed findings in rhesus monkeys unless mu receptors are blocked. nih.gov

Central Nervous System Modulation in Animal Species

Butorphanol's effects on the central nervous system (CNS) in animals are primarily mediated through its interactions with opioid receptors. rhinoresourcecenter.comfda.gov These interactions can lead to a range of neurobehavioral effects, including sedation and analgesia. wikipedia.orgrhinoresourcecenter.com

Neurobehavioral Effects and Sedation Mechanisms

Butorphanol commonly induces sedation in various animal species. wikipedia.orgrhinoresourcecenter.comvcahospitals.com This sedative effect is attributed, in part, to its κ-opioid receptor agonist activity. wikipedia.orgcabidigitallibrary.org In some species, such as healthy horses, butorphanol can increase locomotive activity when administered alone, but this effect is prevented by co-administration with sedatives like xylazine (B1663881) or acepromazine (B1664959). wikipedia.org In contrast, butorphanol produces sedation in neonatal foals. wikipedia.org

The degree of sedation can vary depending on the species and whether butorphanol is administered alone or in combination with other agents. For instance, in dogs, butorphanol alone or combined with dexmedetomidine (B676) provides fast sedation. wikipedia.org A study in dogs evaluating combinations of alfaxalone (B1662665) and butorphanol with acepromazine, midazolam, or dexmedetomidine showed that all combinations resulted in moderate to deep sedation within minutes of injection. avma.org The combination with dexmedetomidine resulted in a longer duration of deep sedation compared to combinations with acepromazine or midazolam. avma.org

However, butorphanol can also cause excitement in some animals. rhinoresourcecenter.comvcahospitals.com Behavioral changes consistent with excitation, including jumping and severe panting, have been reported in piglets receiving butorphanol intramuscularly. researchgate.net In conscious horses, butorphanol administration has been reported to cause excitatory signs. ed.ac.uk

The mechanism of sedation involves the stimulation of κ-opioid receptors on CNS neurons, leading to intracellular inhibition of adenylate cyclase, closure of influx membrane calcium channels, and opening of membrane potassium channels. This results in hyperpolarization of the cell membrane and suppression of action potential transmission. wikipedia.org

Modulation of Neurotransmitter Systems

Butorphanol's interaction with opioid receptors influences neurotransmitter release. Binding of opioids to opioid receptors activates G-coupled proteins, leading to the inhibition of adenylyl cyclase and the activation of receptor-linked K+ ion channels, while simultaneously inhibiting voltage-gated Ca2+ channels. dvm360.com This process results in the hyperpolarization of nerves and a decrease in the release of neurotransmitters such as acetylcholine, substance P, dopamine, and norepinephrine. dvm360.com

The exact mechanism of butorphanol's action is believed to involve interaction with opiate receptor sites in the CNS, potentially within or associated with the limbic system. nih.govdrugbank.com Its antagonistic effect at μ-opioid receptors may involve competitive inhibition, though other mechanisms might also contribute. nih.govdrugbank.com Butorphanol is thought to exert its agonistic effects primarily at the κ and σ opiate receptors. nih.gov

Antinociceptive Mechanisms in Defined Animal Pain Models (e.g., Visceral vs. Somatic)

Butorphanol provides analgesia by blocking pain impulses at specific sites in the brain and spinal cord. drugbank.com Its antinociceptive effects are primarily mediated through its agonist activity at κ-opioid receptors and partial agonist/antagonist activity at μ-opioid receptors. wikipedia.orgrhinoresourcecenter.comnih.govdrugbank.com

Studies in various animal models have investigated butorphanol's efficacy against different types of pain. In animals, butorphanol has been shown to be significantly more potent than morphine and pentazocine in terms of analgesic activity. drugs.comdechra-us.comzoetisus.com

Butorphanol demonstrates efficacy in models of visceral pain. In horses with colic, butorphanol tartrate has been shown to alleviate abdominal pain associated with various conditions. drugs.com In visceral pain models in horses, the duration of antinociception has ranged from approximately one hour to several hours. avma.orgavma.org Studies in feline subjects using a colorectal distension (visceral pain model) procedure have also investigated butorphanol antinociception. nih.gov Canine subjects have also been tested for butorphanol antinociception in the same visceral pain model. nih.gov Kappa opioid receptor activation is considered particularly effective in suppressing visceral pain. nih.gov

The effects on somatic pain appear to be less consistent or potent compared to visceral pain. In a thermal threshold model in sheep, butorphanol produced significant analgesia with a dose-related duration, but no significant elevation in mechanical pressure thresholds was detected even at higher doses. nih.gov In studies using a somatic pain model in horses, antinociception lasted for a shorter duration compared to visceral pain models. avma.orgavma.org In red-eared slider turtles, butorphanol did not provide adequate antinociception in a thermal withdrawal latency test, while morphine did. nih.gov

The analgesic effects of butorphanol can have a ceiling effect, meaning that increasing the dose beyond a certain point may not result in increased analgesia. cabidigitallibrary.org

Table 1: Comparative Analgesic Potency of Butorphanol in Animals

Comparison DrugAnimal Species (Model)Butorphanol PotencySource
MorphineAnimals4 to 30 times more potent drugs.comdechra-us.comzoetisus.com
PentazocineAnimals4 to 30 times more potent drugs.comdechra-us.comzoetisus.com

Table 2: Duration of Antinociception in Animal Pain Models

Animal SpeciesPain ModelDuration of AntinociceptionSource
HorsesVisceral Pain57 minutes to 4 hours avma.orgavma.org
HorsesSomatic Pain30 to 60 minutes avma.orgavma.org
SheepThermal ThresholdUp to 130 minutes avma.orgavma.org
DogsVisceral PainUp to 53 minutes avma.org

Respiratory System Effects in Animal Physiology

Butorphanol's effects on the respiratory system in animals are a key aspect of its pharmacological profile. Generally, butorphanol is associated with minimal cardiopulmonary depression compared to some other opioids. rhinoresourcecenter.comdechra-us.com

Comparative Analysis of Respiratory Modulation with Other Opioids in Animal Studies

Butorphanol generally causes less respiratory depression compared to pure μ-receptor agonists like morphine. oup.com While morphine can cause significant and long-lasting respiratory depression, butorphanol's effects are often less pronounced and shorter in duration, or reach a ceiling. nih.gov

In studies comparing butorphanol and morphine in different animal models, the respiratory effects have varied by species and dose. In red-eared slider turtles, butorphanol temporarily depressed ventilation, while morphine caused significant and longer-lasting respiratory depression. nih.gov Both drugs depressed ventilation by decreasing breathing frequency in this species. nih.gov

In horses, butorphanol at various doses did not significantly affect respiratory rate or arterial blood gas values in one study, although excitatory signs were observed. ed.ac.uk In contrast, another opioid, buprenorphine, increased respiratory rate in conscious horses in a different study. ed.ac.uk

When combined with other sedatives, the respiratory effects of butorphanol can be influenced. For example, in dogs, combinations of alfaxalone and butorphanol with acepromazine, midazolam, or dexmedetomidine resulted in respiratory variables remaining within clinically acceptable ranges. avma.org However, respiratory depression may be exacerbated when butorphanol is administered with α2-agonists and inhalational anesthetics. oup.com

Table 3: Comparative Respiratory Effects of Butorphanol and Other Opioids in Animal Studies

Comparison OpioidAnimal Species (Model)Butorphanol Effect on RespirationOther Opioid Effect on RespirationSource
MorphineRed-eared slider turtlesTemporary depression (56-60% for 1-2 hrs)Significant depression (max 83% at 3 hrs) nih.gov
MorphineAnimalsMinimal depression generallyMore significant depression generally rhinoresourcecenter.comdechra-us.comoup.com
BuprenorphineHorsesNo significant effect on rate/blood gasesIncreased respiratory rate ed.ac.uk

Table 4: Respiratory Effects of Butorphanol in Specific Animal Species

Animal SpeciesEffect on Respiratory RateEffect on Blood Gases (pO2, pCO2)Source
RabbitsDecreasedDecreased pO2, no significant change in pCO2 nih.gov
SheepNot reportedNo detectable effect at 0.2 mg/kg nih.gov
White RhinocerosDecreased minute ventilationLess hypoxemia and hypercapnia rhinoresourcecenter.com
HorsesNo significant effect reported in one studyNo significant effect reported in one study ed.ac.uk
Red-eared slider turtlesDecreased frequencyNot reported nih.gov

Cardiovascular System Responses in Animal Models

Studies in animal models have provided insights into the cardiovascular effects of this compound. The observed responses can vary depending on the species, anesthetic state, and dose administered.

Hemodynamic Parameters (e.g., Blood Pressure, Heart Rate)

In conscious dogs, butorphanol administered intravenously at doses ranging from 0.03 to 1.0 mg/kg generally produced minimal effects on cardiovascular or respiratory functions. hres.ca However, in anesthetized dogs, higher doses (3 mg/kg, i.v.) have been shown to decrease blood pressure, heart rate, and cardiac output. hres.ca

Specifically, in halothane-anesthetized dogs, intravenous administration of butorphanol at 0.2 mg/kg resulted in transient, statistically significant decreases in heart rate, mean arterial blood pressure, and diastolic arterial blood pressure, as well as the rate-pressure product. avma.orgnih.gov Despite these statistically significant changes, most alterations in cardiovascular variables, with the exception of the decrease in heart rate, were not considered clinically relevant in this context. avma.orgnih.gov Further studies in dogs administered intravenous butorphanol at 0.2 mg/kg noted significant decreases in systolic arterial pressure at 5 minutes and diastolic arterial pressure at 5 and 10 minutes compared to baseline. agriculturejournals.cz

In chemically immobilized white rhinoceros, butorphanol administration has been associated with lower arterial blood pressures and heart rates when used in combination with etorphine. researchgate.net When combined with etorphine and azaperone (B1665921) in rhinoceros, butorphanol administration led to a decrease in heart rate while blood pressure remained unchanged. researchgate.net The use of butorphanol with oxygen insufflation in field-immobilised white rhinoceros demonstrated improvements in heart rate and mean arterial blood pressure. scielo.org.za

Ventricular Function Modulation

Investigations into the effects of butorphanol on ventricular function in halothane-anesthetized dogs (at 0.2 mg/kg, i.v.) indicated no significant changes in cardiac index, stroke volume, or systemic vascular resistance. avma.orgnih.gov

Antitussive Action Mechanisms in Animal Models

Butorphanol is recognized for its potent antitussive properties in mammals. wildpharm.co.za Its antitussive effects are observed at doses lower than those required for analgesia. hres.cafda.gov The mechanism of action involves central inhibition of the cough reflex, mediated by effects on the medullary cough centre. vettimes.com Butorphanol acts as a weak μ-opioid receptor antagonist and a κ-opioid receptor agonist, and activation of both receptor types can contribute to antitussive effects. dvm360.comnih.govfrontiersin.org Studies have shown that butorphanol can depress cough reflexes in dogs and cats. dvm360.com

In a canine acute cough model induced by saline, intramuscular administration of butorphanol at 0.3 mg/kg significantly reduced cough frequency at both 1 and 3 hours post-administration, demonstrating a potent and prolonged effect compared to other tested antitussives like Danpron and maropitant. nih.govresearchgate.net In horses, intravenous administration of butorphanol tartrate at 0.02 mg/kg 20 minutes before bronchoalveolar lavage was effective in attenuating the provoked cough. veteriankey.com Comparative studies in dogs indicate that butorphanol is approximately 4 times more potent as an antitussive than morphine and 100 times more potent than codeine. msdvetmanual.com

Gastrointestinal Tract Motility Modulation in Animal Models

Butorphanol generally exhibits minimal effects on gastrointestinal (GI) motility when compared to other opioid agents like morphine. msdvetmanual.com At equianalgetic doses, butorphanol is expected to induce less constipation and reduced biliary tract and gastrointestinal smooth muscle spasm than morphine in animal models such as mice and dogs. nih.gov In mice, butorphanol produced a maximal inhibition of GI motility of only 40%, significantly less than the 90% inhibition observed with morphine. nih.gov A clinically effective intravenous dose of butorphanol (0.025 mg/kg) in dogs had negligible effects on the biliary or gastrointestinal systems, in contrast to morphine (0.1 mg/kg i.v.) which caused a significant spasmogenic effect. nih.gov

Opioids, including butorphanol, can influence GI motility by acting on opioid receptors in the enteric nervous system. dvm360.comfrontiersin.org While opioids can be used to inhibit GI motility in cases of diarrhea in animals, the potential for gastrointestinal ileus is primarily associated with the stimulation of µ receptors. dvm360.com

In cockatiels, a combination of midazolam and butorphanol significantly impacted GI transit times and motility, with more pronounced effects than midazolam alone. bioone.orgresearchgate.net The median GI transit time was prolonged in the midazolam-butorphanol group compared to control and midazolam groups, and ventricular contractions were markedly reduced. bioone.orgresearchgate.net Studies in dogs using a combination of acepromazine and butorphanol revealed prolonged total gastric emptying time and decreased GI motility, with higher doses of butorphanol leading to significantly longer gastric and intestinal emptying times. nih.gov

In horses, a constant rate infusion of butorphanol at 13 μg/kg/h has been observed to cause a transient reduction in GI motility in anesthetized animals. frontiersin.org Conversely, pre- or intraoperative administration of butorphanol has been reported to decrease the risk of post-anaesthetic colic in horses. frontiersin.org A study in rabbits showed that a single intramuscular dose of butorphanol (5 mg/kg) temporarily slowed GI transit without causing ileus, impacting the caecum repletion score. mdpi.com Dose-dependent effects of butorphanol on GI transit time have been noted in cockatiels. bioone.org Combinations of xylazine and butorphanol (0.05 mg/kg) in horses have shown profound suppressive effects on duodenal motility. bioone.org Butorphanol at 0.05 mg/kg has also been reported to decrease gastric emptying in ponies. bioone.org Although generally minor and transient, butorphanol may rarely cause adverse effects on GI tract motility in horses, though not necessarily a decrease in transit time. europa.eu

The following table summarizes some of the observed effects of butorphanol on gastrointestinal motility in different animal models:

Animal ModelButorphanol Dose (Route)Observed Effect on GI MotilityReference
MiceVarious (Effect measured by charcoal meal propulsion)Maximal inhibition of 40% (dose-dependent) nih.gov
Dogs0.025 mg/kg (i.v.)Little to no effect on biliary or GI systems nih.gov
Dogs0.05 mg/kg (with acepromazine)Decreased gastric and intestinal emptying times bioone.org
Dogs0.05, 0.2, 1.0 mg/kg (with acepromazine)Prolonged gastric/intestinal emptying, decreased motility (dose-dependent) nih.gov
Cockatiels3 mg/kg (with midazolam, IM)Significantly affected transit time and motility, reduced ventricular contractions bioone.orgresearchgate.net
Horses13 μg/kg/h (CRI, anesthetized)Transient reduction in GI motility frontiersin.org
Horses0.05 mg/kg (with xylazine)Profound suppressive effects on duodenal motility bioone.org
Ponies0.05 mg/kgDecreased gastric emptying bioone.org
Rabbits5 mg/kg (IM)Temporarily slows GI transit, significant effect on caecum repletion mdpi.com

Modulation of Endocrine Systems in Preclinical Models

Preclinical investigations have explored the potential influence of this compound on endocrine systems, with a particular focus on its effects on androgen biosynthesis and metabolism. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov

Effects on Androgen Biosynthesis and Metabolism in Leydig Cells

Studies conducted using cultured rat immature Leydig cells have indicated that butorphanol may exert an inhibitory effect on androgen production and metabolism. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov Exposure of these cells to butorphanol at concentrations of 5 μM and 50 μM resulted in a significant inhibition of androgen secretion. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.govresearchgate.net

At a concentration of 50 μM, butorphanol was found to block androgen secretion stimulated by luteinizing hormone (LH) and 8bromo-cAMP. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov Furthermore, it also inhibited androgen production mediated by 22R-hydroxycholesterol and pregnenolone (B344588) at this concentration. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comnih.gov

Detailed analysis of these findings revealed that butorphanol downregulated the expression of several genes critical for androgen production in Leydig cells, including Lhcgr (LH receptor), Cyp11a1 (cholesterol side-chain cleavage enzyme), Srd5a1 (5α-reductase 1), and Akr1c14 (3α-hydroxysteroid dehydrogenase). researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov Beyond gene expression, butorphanol also directly inhibited the activity of the enzymes HSD3B1 (3β-hydroxysteroid dehydrogenase 1) and SRD5A1. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov These effects collectively suggest that butorphanol inhibits both total androgen and androstanediol output in immature Leydig cells and can prevent androgen metabolism. cdnsciencepub.com

The following table summarizes the effects of butorphanol on androgen secretion in cultured rat immature Leydig cells:

Butorphanol ConcentrationEffect on Basal Androgen SecretionEffect on LH-Stimulated Androgen SecretionEffect on 8bromo-cAMP-Stimulated Androgen SecretionEffect on 22R-hydroxycholesterol-Mediated Androgen ProductionEffect on Pregnenolone-Mediated Androgen Production
0.5 μMNo significant inhibitionNot specifiedNot specifiedNot specifiedNot specified
5 μMSignificant inhibitionNot specifiedNot specifiedNot specifiedNot specified
50 μMSignificant inhibitionBlockedBlockedBlockedBlocked

Note: Data primarily derived from studies in rat immature Leydig cells cultured in vitro. researcher.liferesearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.govresearchgate.net

Immunological Modulation in In Vitro and Animal Studies

This compound has been observed to influence the activity of immune cells, notably macrophages. In both in vitro and in vivo studies conducted in mice, this compound demonstrated a significant shift of macrophages towards the M2 phenotype. This effect was accompanied by a substantial reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as inducible nitric oxide synthase (iNOS), in macrophages stimulated with lipopolysaccharide (LPS) mdpi.comfrontiersin.org. The ability of this compound to promote M2 macrophage polarization has been shown to occur both in vivo and in vitro frontiersin.org.

Further research indicates that this compound administration reduced the number of pro-inflammatory (M1) macrophages and increased the number of anti-inflammatory (M2) macrophages in the lungs of mice challenged with LPS frontiersin.org. This modulation of macrophage polarization by this compound suggests a mechanism by which it could alleviate inflammatory lung injury in models of sepsis frontiersin.org. The inhibitory effect of this compound on the levels of IL-6, TNF-α, and iNOS in LPS-induced bone marrow-derived macrophages was found to be reversed by a kappa opioid receptor antagonist, but not by a mu opioid receptor antagonist, highlighting the involvement of kappa receptors in this immunomodulatory effect frontiersin.org.

Opioids in general are known to modulate the immune system through various mechanisms, including interactions with opioid receptors present on immune cells like macrophages, neutrophils, and lymphocytes mdpi.comnih.gov. Studies have linked opioid analgesic agents to effects on the number and function of immune cells, potentially promoting systemic adverse effects such as inhibiting cellular and humoral immune function mdpi.com. While some opioids like morphine and fentanyl have well-documented immunosuppressive effects, the impact of this compound appears to involve a shift in macrophage phenotype towards an anti-inflammatory state in certain preclinical models mdpi.comnih.gov.

Antioxidant Properties and Oxidative Stress Modulation in Preclinical Systems

Preclinical investigations suggest that this compound possesses antioxidant properties and can modulate oxidative stress in various systems. An in vitro study indicated that this compound exerts some antioxidant activity e-century.usdoi.orgresearchgate.net. This was supported by findings that this compound slowed down radical attacks against B-phycoerythrin researchgate.netnih.govresearchgate.net.

In animal studies, the administration of this compound has shown potential in reducing oxidative stress. In a study involving dogs undergoing ovariohysterectomy, this compound administered in the early postoperative period appeared to have antioxidant potential and might protect tissues by reducing oxidative stress doi.orgresearchgate.netnih.gov. This was evidenced by lower serum concentrations of malondialdehyde (MDA), a marker of lipid peroxidation, and higher serum activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in the group that received this compound after surgery compared to control or pre-operative administration groups doi.orgresearchgate.netnih.gov.

Furthermore, the combination of fentanyl and this compound has been reported to exhibit enhanced antioxidative effects against myocardial ischemia/reperfusion injury in a rat model e-century.us. This combination was found to significantly decrease MDA activity and increase SOD activity compared to the fentanyl group alone e-century.us. The mechanism may involve the activation of the Nrf2-ARE signaling pathway, which is crucial in counterbalancing oxidative stress e-century.usfrontiersin.org.

While some studies suggest this compound has antioxidant effects, other research indicates that combinations involving this compound might increase oxidative stress parameters in certain contexts. For instance, a study in dogs undergoing ovariohysterectomy noted that the administration of a medetomidine (B1201911)–this compound combination was more likely to increase oxidative stress parameters compared to a medetomidine–buprenorphine combination nih.govresearchgate.net. This highlights the complexity of this compound's effects on oxidative stress, which may be influenced by the specific combination of drugs used and the physiological context.

Summary of Immunological and Antioxidant Findings

Study TypeModel/SystemKey Immunological FindingKey Antioxidant FindingCitation
In vitro & In vivoMice (LPS-stimulated macrophages, lung injury)Promotes M2 macrophage polarization, reduces pro-inflammatory cytokines (IL-6, TNF-α, iNOS)Not specifically evaluated in this context. mdpi.comfrontiersin.org
In vitroB-phycoerythrin systemNot evaluated.Slowed down radical attacks. researchgate.netnih.govresearchgate.net
In vivoDogs (Ovariohysterectomy)Not evaluated.Reduced MDA, increased SOD and GPx (when administered post-operatively). doi.orgresearchgate.netnih.gov
In vivoRats (Myocardial I/R injury)Not evaluated.Enhanced antioxidative effects in combination with fentanyl (decreased MDA, increased SOD, activated Nrf2-ARE). e-century.usfrontiersin.org
In vivoDogs (Ovariohysterectomy with medetomidine)Not evaluated.May increase oxidative stress parameters in combination with medetomidine compared to medetomidine-buprenorphine. nih.govresearchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Receptor Signal Transduction Pathways Activated by Butorphan

Butorphanol's interaction with opioid receptors, particularly the kappa opioid receptor (KOR), initiates signal transduction pathways involving G proteins and beta-arrestin nih.govbiorxiv.orgresearchgate.net. The specific downstream effects depend on the receptor subtype and the nature of butorphanol's activity (agonist, partial agonist, or antagonist) at that receptor.

G Protein Activation and Coupling

Kappa opioid receptors are coupled to G proteins of the Gαi/Gαo family wikipedia.orgnih.gov. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the heterotrimeric G protein into Gα-GTP and Gβγ subunits t3db.ca. These dissociated subunits then modulate various downstream effectors nih.govt3db.ca.

Research indicates that butorphanol (B1668111) acts as a partial agonist at the KOR in the G protein activation pathway nih.govresearchgate.netresearchgate.netnih.gov. Studies using [³⁵S]GTPγS binding assays have demonstrated that butorphanol can stimulate G protein coupling, although with lower efficacy compared to full KOR agonists like salvinorin A nih.govresearchgate.net. The EC₅₀ for butorphanol in the G protein pathway at the KOR has been determined to be 2.8 nM nih.gov.

LigandReceptorPathwayActivityEC₅₀ (nM)Kᵢ (nM)Emax (%) (Relative to Full Agonist)
ButorphanolKORG proteinPartial Agonist2.8 nih.gov2.5 wikipedia.org~50% (vs Salvinorin A) nih.gov
ButorphanolMORG proteinPartial Agonist57 wikipedia.org2.4 nih.gov57% wikipedia.org
Salvinorin AKORG proteinFull Agonist41 nih.gov-100%

Note: Data compiled from cited sources. EC₅₀ and Emax values for MOR G protein activation by butorphanol are also included for comparative context.

Beta-Arrestin Recruitment and Internalization

In addition to G protein coupling, activated GPCRs, including opioid receptors, can recruit beta-arrestin proteins biorxiv.orgt3db.cafrontiersin.org. Beta-arrestin binding can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways t3db.cafrontiersin.orgmdpi.com. Receptor internalization involves the sequestration of the receptor from the cell surface, often via clathrin-coated pits t3db.ca.

Studies have shown that butorphanol is a full agonist for KOR in the beta-arrestin recruitment pathway nih.govresearchgate.netresearchgate.netnih.gov. This is similar to the effect observed with salvinorin A, a full KOR agonist nih.govresearchgate.net. The recruitment of beta-arrestin by butorphanol is further supported by evidence of KOR internalization induced by butorphanol nih.govresearchgate.netspandidos-publications.com. This internalization is considered a crucial step in receptor signal transduction and can influence pharmacological outcomes researchgate.netspandidos-publications.com. Phosphorylation of specific serine-threonine motifs in the receptor is reported to be required for both beta-arrestin recruitment and receptor internalization researchgate.net.

LigandReceptorPathwayActivity
ButorphanolKORBeta-ArrestinFull Agonist
Salvinorin AKORBeta-ArrestinFull Agonist

Note: Data compiled from cited sources.

Downstream Signaling Cascade Activation (e.g., Adenylate Cyclase Inhibition, Ion Channel Modulation)

The activation of Gαi/Gαo proteins by butorphanol-bound KOR leads to the modulation of various downstream effectors. A primary effect is the inhibition of adenylate cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels wikipedia.orgnih.govt3db.cawikipedia.orgmdpi.comdrugbank.comherts.ac.uk. This reduction in cAMP contributes to the inhibitory effects of KOR activation on neuronal activity wikipedia.org.

Furthermore, KOR activation is coupled to the modulation of ion channels wikipedia.orgnih.govt3db.cawikipedia.orgdrugbank.com. This includes the opening of inward-rectifier potassium channels (GIRKs) and the closing of voltage-gated calcium channels wikipedia.orgnih.govt3db.cawikipedia.orgdrugbank.com. The opening of potassium channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane, while the closing of calcium channels reduces calcium influx t3db.cawikipedia.orgdrugbank.com. Both effects contribute to the inhibition of neurotransmitter release and the suppression of action potential transmission, particularly in pain pathways wikipedia.orgdrugbank.com.

Beyond these classical pathways, KOR activation can also lead to the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK) wikipedia.orgnih.govnih.gov. These kinase cascades are involved in various cellular processes and can contribute to the complex pharmacological profile of KOR agonists wikipedia.orgnih.govfrontiersin.org.

Ligand-Receptor Interaction Dynamics

The interaction between butorphanol and its primary target, the kappa opioid receptor, involves specific binding within the receptor cavity and induces conformational changes that are critical for signal transduction nih.govresearchgate.netmdpi.comacs.org.

Conformational Changes Induced by this compound Binding

Agonist binding to GPCRs, including KOR, induces conformational changes that shift the receptor towards an active state, enabling interaction with downstream signaling partners like G proteins and beta-arrestins biorxiv.orgmdpi.comacs.orgpharmacytimes.com. Butorphanol, as a ligand, interacts with the KOR binding cavity nih.govresearchgate.net. Structural studies and molecular dynamics simulations suggest that agonist binding stabilizes the active state of key motifs within the receptor, such as the DYYNM and CWxP motifs, biasing the conformational equilibrium towards the active state mdpi.comacs.org.

While butorphanol shares a binding cavity with full KOR agonists like MP1104 and salvinorin A, the specific interactions and resulting conformational dynamics can differ, contributing to its partial agonist activity at the G protein pathway and full agonist activity at the beta-arrestin pathway nih.govresearchgate.netnih.gov. Conformational changes in transmembrane helices, particularly TM5 and TM6, have been observed upon agonist binding to KOR biorxiv.org. Studies using techniques like ATR-FTIR spectroscopy can detect these ligand binding-dependent conformational changes biorxiv.org.

Butorphan Metabolism and Pharmacokinetics in Preclinical Models

Absorption and Distribution in Animal Species

Studies in different animal species have characterized the absorption and distribution patterns of butorphan following various routes of administration. The rate and extent of absorption can vary depending on the species and the administration route.

Bioavailability Studies in Animal Models

Bioavailability, the fraction of an administered dose that reaches the systemic circulation, has been a key focus in preclinical this compound research. Oral administration of this compound generally results in low bioavailability across species due to significant first-pass metabolism. For instance, oral bioavailability is reported to be only 5–17% in humans, a finding that is relevant when considering animal models for translation fda.govdrugbank.comnih.gov.

In dogs, intramuscular (IM) and subcutaneous (SC) administration of butorphanol (B1668111) tartrate at 0.25 mg/kg showed no significant difference in peak serum concentrations or absorption lag time. The mean peak serum concentration was approximately 29 ng/mL, reached at mean times of 28 minutes after SC administration and 40 minutes after IM administration researchgate.netnih.gov. The two routes were considered bioequivalent based on the area under the serum concentration versus time curves, despite considerable inter- and intra-animal variation nih.gov. In another study in dogs, SC administration of butorphanol at 0.4 mg/kg resulted in a bioavailability of 61% relative to SC administration with sodium bicarbonate researchgate.netnih.gov.

In horses, IM administration of butorphanol at 0.08 mg/kg showed rapid absorption with a half-life of absorption of 6 minutes, but the systemic availability was low at 37% nih.gov. After intravenous (IV) administration in horses, butorphanol is largely eliminated from the blood within 3 to 4 hours dechra-us.com. In donkeys, the bioavailability of IM administered butorphanol was found to be 133 ± 45% frontiersin.org.

In cats, IM administration of butorphanol at 0.4 mg/kg resulted in rapid absorption with a time to maximum concentration (Tmax) of 0.35 ± 0.14 hours and a peak plasma concentration (Cmax) of 132.02 ± 87.35 ng/mL. Buccal transmucosal (BTM) administration in cats at the same dose resulted in a later Tmax (1.1 ± 1.08 hours) and a lower Cmax (34.41 ± 10.32 ng/mL). The extent of butorphanol absorption following BTM application in cats was 37.16% avma.org.

In red-tailed hawks and great horned owls, butorphanol was rapidly absorbed after both IV and IM administration. The bioavailability of IM administered butorphanol was high, 97.6 ± 33.2% in red-tailed hawks and 88.8 ± 4.8% in great horned owls nih.gov.

Here is a summary of bioavailability data in some animal models:

SpeciesRoute of AdministrationDose (mg/kg)Bioavailability (%) (Relative or Absolute)Cmax (ng/mL)Tmax (hours)Citation
DogSC0.25-290.47 researchgate.netnih.gov
DogIM0.25-290.67 researchgate.netnih.gov
DogSC (with Na Bicarb)0.861 (relative to SC)-- researchgate.netnih.gov
HorseIM0.0837 (systemic availability)-0.1 nih.gov
DonkeyIM0.1133 ± 45369 ± 1900.48 ± 0.09 frontiersin.org
CatIM0.4-132.02 ± 87.350.35 ± 0.14 avma.org
CatBTM0.437.1634.41 ± 10.321.1 ± 1.08 avma.org
Red-tailed HawkIM0.597.6 ± 33.2-- nih.gov
Great Horned OwlIM0.588.8 ± 4.8-- nih.gov

Butorphanol is transported across the blood-brain barrier fda.gov. Increased butorphanol effects observed in dogs with P-gp mutations are likely due to increased penetration into the central nervous system dvm360.com. The drug also crosses the placental barrier and penetrates into milk in some species chanellepharma.com. The volume of distribution of butorphanol is large, suggesting wide distribution into tissues chanellepharma.com. In horses, the steady-state volume of distribution was reported as 1.4 ± 0.3 L/kg after IV administration nih.govrmtcnet.com. In dogs, the apparent volume of distribution was 7.96 liters/kg nih.gov. For cats, the volume of distribution after IV administration was reported as 7.4 l/kg chanellepharma.com.

Protein Binding Characteristics in Animal Plasma

Butorphanol is highly bound to plasma proteins. In clinical practice ranges (up to 7 ng/mL), serum protein binding is independent of concentration, with a bound fraction of approximately 80% drugbank.comnih.govefda.gov.etboehringer-ingelheim.comdrugs.com. This high protein binding can influence the free fraction of the drug available to exert pharmacological effects and undergo metabolism and excretion.

Biotransformation Pathways in Animal Models

Butorphanol undergoes extensive metabolism, primarily in the liver, in various animal species fda.govdrugbank.comnih.govdechra-us.comchanellepharma.comdefra.gov.ukboehringer-ingelheim.com. Metabolism is qualitatively and quantitatively similar following intravenous, intramuscular, or nasal administration in humans, suggesting similar pathways might be active in animals across different parenteral routes fda.govboehringer-ingelheim.com.

Major Metabolite Identification and Characterization

The major metabolite of butorphanol identified in animal studies is hydroxybutorphanol (B1227631) fda.govefda.gov.etboehringer-ingelheim.comboehringer-ingelheim.com. Norbutorphanol (B1234993) is also produced, but typically in smaller amounts and is often present at trace levels in plasma fda.govefda.gov.etboehringer-ingelheim.comboehringer-ingelheim.com. In horses, both norbutorphanol and hydroxybutorphanol have been detected in plasma in very low concentrations and were rapidly eliminated researchgate.net. While the pharmacological activity of butorphanol metabolites has not been studied in humans, animal studies have demonstrated that butorphanol metabolites possess some analgesic activity fda.govdrugbank.comnih.govefda.gov.etboehringer-ingelheim.comboehringer-ingelheim.com. However, some sources indicate that the two major metabolites produced are inactive chanellepharma.comdefra.gov.uk.

Hepatic Metabolism and First-Pass Effect in Animal Systems

Extensive hepatic metabolism is a significant factor influencing butorphanol's bioavailability, particularly after oral administration, leading to a notable first-pass effect fda.govdrugbank.comnih.govboehringer-ingelheim.com. This extensive metabolism in the liver contributes to the low oral bioavailability observed in various species fda.govdrugbank.comnih.gov. Metabolism is rapid and mainly occurs in the liver chanellepharma.com. In horses, the drug is extensively metabolized in the liver dechra-us.com. Intranasal administration of drugs is designed to bypass hepatic first-pass metabolism mdpi.com.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)

Drug metabolism is primarily carried out by enzymes, with the cytochrome P450 (CYP) superfamily playing a major role in Phase I metabolic reactions nih.govdvm360.com. These enzymes are located predominantly in the liver, but also in extrahepatic tissues like the gastrointestinal tract dvm360.com. While specific CYP enzymes involved in butorphanol metabolism in all animal species are not explicitly detailed in the provided snippets, the extensive hepatic metabolism suggests the involvement of CYP enzymes. Butorphanol is metabolized mainly by polymorphic cytochrome P450 2C19 in humans, and while not explicitly stated for all animal models, CYP enzymes are known to be involved in drug metabolism in companion animals (dogs and cats) and food-producing animals researchgate.netnih.gov. Studies in sheep have investigated the role of CYP3A enzymes in drug metabolism conicet.gov.ar.

Pharmacological Activity of this compound Metabolites in Animal Studies

Butorphanol undergoes extensive metabolism, primarily in the liver. The major metabolite identified is hydroxybutorphanol, while norbutorphanol is produced in smaller quantities. fda.govefda.gov.etboehringer-ingelheim.com While the pharmacological activity of butorphanol metabolites has not been extensively studied in humans, animal studies have indicated that these metabolites may possess some analgesic activity. fda.govefda.gov.etboehringer-ingelheim.comdrugbank.comnih.govpattersondental.com However, other sources suggest that the metabolites, specifically hydroxybutorphanol and norbutorphanol, presumably have no pharmacological activity. defra.gov.ukwildpharm.co.za Both hydroxybutorphanol and norbutorphanol have been detected in plasma following butorphanol administration in animals. fda.govefda.gov.etboehringer-ingelheim.com

Excretion Routes in Animal Models

Elimination of butorphanol and its metabolites in animals primarily occurs through excretion via the urine and feces. efda.gov.etdrugbank.comwikipedia.org

Renal Elimination

The kidneys play a significant role in the excretion of butorphanol and its metabolites. wildpharm.co.zawikipedia.org A substantial portion of the administered dose is recovered in the urine. efda.gov.et Studies in humans have shown that a large percentage (70-80%) of a administered dose of 3H-labelled butorphanol is recovered in the urine, with about 5% of the dose recovered as the parent drug and 49% as hydroxybutorphanol. efda.gov.et While these specific percentages are from human studies, they highlight the importance of renal elimination for butorphanol and its major metabolite.

Elimination Kinetics in Various Animal Species

The elimination kinetics of butorphanol vary considerably among different animal species, impacting the duration of its effects. wildpharm.co.zawikipedia.orgnih.govnih.gov

Elimination Half-Life Determination

The elimination half-life (T1/2) of butorphanol, which represents the time it takes for the plasma concentration of the drug to reduce by half, shows species-specific differences.

SpeciesRoute of AdministrationElimination Half-LifeSource
DonkeysIntravenous (IV)0.83 ± 0.318 h frontiersin.org
DonkeysIntramuscular (IM)1.60 h frontiersin.org
HorsesIntravenous (IV)< 1 hour (mean), 5.9 ± 1.5 h, 44 minutes europa.eurmtcnet.comhpra.iedefra.gov.ukdefra.gov.uk
HorsesIntramuscular (IM)0.57 h, 7.7 h nih.gov
DogsIntramuscular (IM) / Subcutaneous (SC)1.62 hr, ~1.5 h, < 2 hours (mean) nih.govresearchgate.netnih.gov
DogsEpidural189.1 minutes nih.gov
CatsIntramuscular (IM)6.3 ± 2.8 hours avma.orgavma.org
CatsBuccal Transmucosal (BTM)5.2 ± 1.7 hours avma.orgavma.org
CatsSubcutaneous (SC)Around 6 hours hpra.iedefra.gov.uk
CatsIntravenous (IV)4.1 hours defra.gov.uk
LlamasIntravenous (IV)15.9 ± 9.1 minutes nih.gov
LlamasIntramuscular (IM)66.8 ± 13.5 minutes nih.gov

In donkeys, the plasma half-life after intravenous administration was reported as 0.83 hours, while after intramuscular administration, it was 1.60 hours. frontiersin.org In horses, the terminal half-life after intravenous administration has been reported to be short, with mean values around 1 hour or less, although some studies indicate a half-life of approximately 5.9 hours. europa.eurmtcnet.comhpra.iedefra.gov.ukdefra.gov.uk After intramuscular injection in horses, reported half-lives include 0.57 hours and 7.7 hours, with the longer half-life potentially attributed to the detection of a deep compartment after IV administration not seen with IM administration. nih.gov For dogs, the serum half-life after intramuscular and subcutaneous administration was found to be around 1.62 hours. nih.govresearchgate.netnih.gov In cats, the terminal half-life after intramuscular administration was approximately 6.3 hours, and after buccal transmucosal administration, it was about 5.2 hours. avma.orgavma.org Subcutaneous administration in cats shows a relatively long terminal half-life of around 6 hours. hpra.iedefra.gov.uk Intravenous administration in cats has a reported half-life of 4.1 hours. defra.gov.uk Llamas exhibit a significantly shorter elimination half-life after intravenous administration (15.9 minutes) compared to intramuscular administration (66.8 minutes). nih.gov

Clearance Rates

Clearance is another important pharmacokinetic parameter that describes the rate at which a drug is removed from the body.

SpeciesRoute of AdministrationClearance RateSource
DonkeysIntravenous (IV)400 ± 114 mL/h/kg frontiersin.org
HorsesIntravenous (IV)1.3 L/h/kg (average), 11.5 ± 2.5 mL/min/kg, 21ml/kg/min europa.eurmtcnet.comhpra.iedefra.gov.uk
DogsIntramuscular (IM)3.5 L/h/kg (around), 3.45 liters/kg/hr europa.euhpra.ienih.govresearchgate.netdefra.gov.uk
DogsEpidural2.02 L/h.kg nih.gov
CatsSubcutaneous (SC)< 1320 mL/kg/h europa.euhpra.iedefra.gov.uk
LlamasIntravenous (IV)0.050 ± 0.014 L/kg per minute nih.gov

Analytical Methodologies for Butorphan Research

Development and Validation of Quantitative Assays for Butorphan

Quantitative assays for this compound are essential for determining its concentration in various matrices. The development and validation of these assays involve selecting appropriate techniques, optimizing parameters, and ensuring the method meets specific criteria for accuracy, precision, sensitivity, and specificity.

Chromatographic Techniques (e.g., HPLC-UV, HPLC-MS/MS, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are widely employed for the analysis of this compound. These methods allow for the separation of this compound from complex matrices and potential interfering substances.

HPLC coupled with Ultraviolet (UV) detection is a common approach for this compound analysis. One validated UV spectrophotometric method for butorphanol (B1668111) tartrate in bulk drug and pharmaceutical formulations utilizes a maximum wavelength (λ max) of 278 nm. researchgate.netjddtonline.info This method demonstrated linearity in the concentration range of 2-12 μg/ml with a correlation coefficient (r²) of 0.9998. researchgate.netjddtonline.info Another HPLC method with diode-array detection (DAD) set at 202 nm has been used to analyze butorphanol in plasma samples. researchgate.netsymbiosisonlinepublishing.com This method employed a Phenomenex C18 column and a mobile phase of 0.1M phosphate (B84403) buffer pH 4.8: Acetonitrile (B52724) (80:20). symbiosisonlinepublishing.com

For increased sensitivity and specificity, HPLC or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is frequently utilized. LC-MS/MS methods are particularly valuable for quantifying this compound in biological matrices at low concentrations. A sensitive HPLC-MS/MS assay for butorphanol in human plasma has been described, using a cyclopropyl (B3062369) analogue of butorphanol, BC-2605, as an internal standard. researchgate.netnih.gov This method achieved a lower limit of quantitation (LLOQ) of 13.7 pg/ml and demonstrated linearity from 13.7 to 1374 pg/ml (r² > 0.99). researchgate.netnih.gov Another LC-MS method for butorphanol in plasma reported an LOQ of 10 pg/mL and a Limit of Detection (LOD) of 5 pg/mL. rmtcnet.com For urine analysis, an LC-MS method for free and conjugated butorphanol had an LOQ of 0.1 ng/mL and an LOD of 0.05 ng/mL. rmtcnet.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has also been applied, utilizing systems with vacuum degassers, pumps, column ovens, and autosamplers, coupled with hybrid quadrupole orbitrap mass spectrometers for detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for butorphanol analysis, particularly with electron-capture negative-ion chemical ionization mass spectrometry (GC-ECNCI-MS) for the determination of butorphanol and its metabolites in human plasma. nih.gov This method requires chemical derivatization to make butorphanol more volatile for GC analysis. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)-trifluoracetamide (BSTFA) + 1% trimethylchlorsilane (TMCS) and N-methyl-N-trimethylsilil-trifluoroacetamide (MSTFA) have been evaluated for derivatization. nih.gov

Spectroscopic Detection Methods

Spectroscopic methods, primarily UV spectrophotometry and fluorescence detection, are used in conjunction with chromatographic separation for this compound analysis.

UV spectrophotometry is utilized for its simplicity and cost-effectiveness, particularly for analyzing butorphanol in bulk or pharmaceutical formulations. The maximum absorbance wavelength for butorphanol tartrate is typically around 278 nm or 280 nm. researchgate.netjddtonline.infoscielo.sa.cruna.ac.crgoogle.com UV/Vis microplate spectrophotometers have been used to quantify butorphanol concentration, with detection carried out at 280 nm. scielo.sa.cruna.ac.cr

Fluorescence detection offers higher sensitivity compared to UV detection for certain compounds. An HPLC method for butorphanol in bearded dragon plasma utilized fluorescence detection with excitation at 200 nm and emission at 325 nm. researchgate.nettandfonline.com This method achieved a linear range of 2.5 to 1500 ng/mL. researchgate.nettandfonline.com Similarly, a quantitative reversed-phase HPLC method for butorphanol and its metabolites in human urine used fluorescence detection at excitation and emission wavelengths of 200 nm and 325 nm, respectively. nih.gov

Sample Preparation Strategies for Biological Matrices (e.g., Animal Plasma, Tissue Homogenates, In Vitro Cellular Lysates)

Analyzing this compound in biological matrices requires effective sample preparation to isolate the analyte and remove interfering substances. Common strategies include liquid-liquid extraction and solid-phase extraction.

Plasma samples are frequently analyzed in this compound research. Blood samples are typically collected and centrifuged to obtain plasma, which is then stored frozen until analysis. researchgate.netsymbiosisonlinepublishing.commdpi.comrmtcnet.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a technique that separates compounds based on their differential solubility in two immiscible liquids. phenomenex.com This method is used for sample cleanup and enrichment. phenomenex.com For butorphanol analysis, LLE has been employed to extract the compound from plasma. One method involved vortex mixing plasma with methanol, centrifuging, and then eluting the supernatant through a phospholipid removal tube. mdpi.com Another LLE method for butorphanol in bearded dragon plasma used a mixture of ethyl acetate (B1210297) and hexane. researchgate.nettandfonline.com This method involved vortexing plasma with the organic solvent mixture, centrifuging, and evaporating the organic layer before reconstitution. tandfonline.com A sensitive HPLC-MS/MS assay for butorphanol in human plasma achieved a recovery of 84.4 ± 10.9% using liquid-liquid extraction. researchgate.netnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a separation technique that uses a solid stationary phase to selectively retain analytes while unwanted components are washed away. SPE is commonly used for sample cleanup and concentration. researchgate.netmdpi.com SPE procedures have been developed for extracting butorphanol from plasma and urine. One study used Phenomenex Strata-X 30 mg/1 ml Polymeric SPE cartridges for plasma sample preparation. researchgate.netsymbiosisonlinepublishing.com The procedure involved conditioning the cartridge, loading the sample, washing with water and methanol, and eluting with methanol. symbiosisonlinepublishing.com Another SPE method for butorphanol and its metabolites in human plasma and urine utilized Bond-Elut Certify columns. nih.govresearchgate.net This method involved buffering the sample and extracting onto the SPE column, followed by elution and derivatization for GC-MS analysis. nih.gov Dispersive solid-phase extraction (dSPE) using anhydrous magnesium sulfate (B86663) and acetonitrile has also been explored for the extraction of opioids, including butorphanol, from blood and urine. mdpi.com

Quantification of this compound and its Metabolites in Preclinical Studies

Quantification of this compound and its metabolites in preclinical studies is crucial for understanding pharmacokinetics and pharmacodynamics. Chromatographic methods, particularly LC-MS/MS, are widely used for this purpose due to their sensitivity and specificity in complex biological matrices.

Preclinical studies in various animal species, such as broiler chickens, horses, donkeys, and bearded dragons, have utilized quantitative analytical methods to determine butorphanol concentrations in plasma and urine. researchgate.netsymbiosisonlinepublishing.commdpi.comresearchgate.nettandfonline.comnih.govrmtcnet.comtennessee.edumassey.ac.nzavma.orgfrontiersin.org These studies often involve collecting blood or urine samples at multiple time points after administration. symbiosisonlinepublishing.comrmtcnet.commdpi.comrmtcnet.com

Validated methods are essential for accurate quantification in preclinical studies. Validation parameters typically include linearity, accuracy, precision (intra-day and inter-day variability), LOD, LLOQ, and recovery. jddtonline.inforesearchgate.netresearchgate.netnih.govnih.govresearchgate.nettandfonline.comtennessee.edu

For example, an LC-MS method for butorphanol in broiler chicken plasma was validated with a linear range of 4.1–83.8 ng/mL. mdpi.com The inter-day variation ranged from 3.9–10.2% and intra-day variation from 1.8–4.4%, with a recovery of 82-85% and an LLOQ of 4 ng/mL. mdpi.com

In a study in donkeys, an HPLC method with fluorescence detection for butorphanol in plasma showed a linear range from 5 to 1500 ng/mL. researchgate.nettennessee.edu Intra-assay variability ranged from 1.7 to 8.4% and inter-assay variability from 6.0 to 9.7%, with an average recovery of 92% and an LLOQ of 5 ng/mL. tennessee.edu

Quantification of metabolites like hydroxybutorphanol (B1227631) and norbutorphanol (B1234993) is also important in preclinical studies to understand the metabolic fate of butorphanol. nih.govnih.gov GC-ECNCI-MS and HPLC with fluorescence detection methods have been developed for the simultaneous determination of butorphanol and these metabolites in biological samples. nih.govnih.gov

Data from preclinical studies, such as plasma concentration-time curves, are used for pharmacokinetic analysis to determine parameters like half-life, clearance, and volume of distribution. researchgate.netsymbiosisonlinepublishing.comrmtcnet.comtennessee.edumassey.ac.nzavma.orgfrontiersin.orgnih.gov

Table 1: Summary of Validation Parameters for Selected Butorphanol Analytical Methods

MethodMatrixTechniqueDetectionLinear RangeLLOQRecovery (%)Intra-assay CV (%)Inter-assay CV (%)Citation
Method 1PlasmaLC-MS/MSMS/MS13.7 - 1374 pg/ml13.7 pg/ml84.4 ± 10.9<7<7 researchgate.netnih.gov
Method 2PlasmaLC-MSMSNot specified10 pg/mLNot specifiedNot specifiedNot specified rmtcnet.com
Method 3UrineLC-MSMSNot specified0.1 ng/mLNot specifiedNot specifiedNot specified rmtcnet.com
Method 4PlasmaLC-MSMS4.1 - 83.8 ng/mL (Broiler Chicken)4 ng/mL82-851.8-4.43.9-10.2 mdpi.com
Method 5PlasmaHPLCFluorescence2.5 - 1500 ng/mL (Bearded Dragon)5 ng/mL90<10<10 researchgate.nettandfonline.com
Method 6PlasmaHPLCFluorescence5 - 1500 ng/mL (Donkey)5 ng/mL921.7-8.46.0-9.7 tennessee.edu
Method 7UrineHPLCFluorescence1-100 ng/ml (Butorphanol)1 ng/ml93 (Butorphanol)Not specifiedNot specified nih.gov
Method 8PlasmaGC-ECNCI-MSMS20-2000 pg/ml (Butorphanol)20 pg/mlNot specified<12<12 nih.gov
Method 9Bulk/TabletUV SpectrophotometryUV2-12 μg/ml0.3089 µg/ml100.016±0.68Not specifiedNot specified researchgate.netjddtonline.info

Note: This table presents selected validation parameters reported in the cited sources and is not exhaustive of all reported methods or parameters.

Table 2: Retention Times of Butorphanol and Metabolites by HPLC-Fluorescence Detection

CompoundRetention Time (min)MatrixCitation
Hydroxybutorphanol5.5Urine nih.gov
Norbutorphanol9.0Urine nih.gov
Internal Standard13.0Urine nih.gov
Butorphanol23.4Urine nih.gov

Note: Retention times are specific to the described HPLC-fluorescence method for urine analysis.

Butorphanol and its metabolites can be quantified in preclinical studies to assess pharmacokinetic profiles across different species and routes of administration. researchgate.netsymbiosisonlinepublishing.commdpi.comrmtcnet.comtennessee.edumassey.ac.nzavma.orgfrontiersin.orgnih.gov For instance, studies have investigated the pharmacokinetics of butorphanol in broiler chickens following intravenous administration, determining parameters like terminal half-life, clearance, and apparent volume of distribution. researchgate.netmassey.ac.nz Pharmacokinetic analysis is often performed using specialized software and noncompartmental methods. frontiersin.orgnih.gov

Methodological Validation Parameters (e.g., Sensitivity, Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision)

Analytical methods for butorphanol are validated to confirm their suitability for intended use, adhering to guidelines from regulatory bodies like the ICH. jddtonline.infojddtonline.inforesearchgate.net Validation parameters assessed include specificity, linearity, accuracy, precision (intra- and inter-day), LOD, LOQ, and robustness. wjarr.comelementlabsolutions.comresearchgate.netakjournals.comresearchgate.net

Sensitivity

Sensitivity in analytical methods for butorphanol refers to the ability to detect small changes in concentration. While not always explicitly reported as a single value, it is intrinsically linked to parameters like the slope of the calibration curve and the signal-to-noise ratio, which influence the LOD and LOQ. demarcheiso17025.comscribd.com For instance, a UV spectrophotometric method for butorphanol tartrate utilized a wavelength of 278 nm for detection, indicating the method's responsiveness at this wavelength. jddtonline.infojddtonline.inforesearchgate.net

Linearity

Linearity establishes the proportional relationship between the analytical response (e.g., absorbance or peak area) and the concentration of butorphanol over a defined range. wjarr.comelementlabsolutions.comresearchgate.net This is typically assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration to generate a calibration curve. wjarr.comresearchgate.net The linearity is evaluated by the correlation coefficient (r²). A high r² value (typically > 0.99) indicates good linearity. jddtonline.inforesearchgate.netnih.govnih.gov

Several studies have reported the linearity of methods for butorphanol:

A UV spectrophotometric method for butorphanol tartrate showed linearity in the concentration range of 2-12 µg/mL with an r² of 0.9998. jddtonline.infojddtonline.inforesearchgate.net The linear equation was y = 0.0674x - 0.0057. jddtonline.infojddtonline.info

An HPLC method for butorphanol in bearded dragon plasma demonstrated a linear range of 2.5 to 1500 ng/mL. researchgate.nettandfonline.com

Another HPLC method for butorphanol in human plasma was linear from 13.7 to 1374 pg/mL with an r² > 0.99. researchgate.net

An HPLC method for simultaneous determination of butorphanol tartrate and ondansetron (B39145) hydrochloride showed linearity for butorphanol tartrate in the range of 2.5–50 μg/mL with a correlation coefficient > 0.999. nih.gov

A GC-ECNCI-MS method for butorphanol in human plasma was linear over the range of 20-2000 pg/ml with an r² ≥ 0.994. nih.gov

Here is a summary of linearity data from different analytical methods:

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)
UV SpectrophotometryTablet formulation2-12 µg/mL0.9998
HPLC (Fluorescence)Bearded dragon plasma2.5-1500 ng/mLNot specified (>0.995)
HPLC-MS/MSHuman plasma13.7-1374 pg/ml> 0.99
HPLC (UV Detection)PCA solution2.5-50 μg/mL> 0.999
GC-ECNCI-MSHuman plasma20-2000 pg/ml≥ 0.994

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of butorphanol that can be reliably detected by the method, though not necessarily quantified. wjarr.comelementlabsolutions.comresearchgate.netnyc.gov LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. wjarr.comelementlabsolutions.comresearchgate.netnyc.gov These parameters are critical for methods used in trace analysis or for detecting low levels of the compound. researchgate.netdemarcheiso17025.com

Reported LOD and LOQ values for butorphanol analysis include:

For a UV spectrophotometric method, the LOD was 0.1019 µg/ml and the LOQ was 0.3089 µg/ml. researchgate.net

An HPLC-MS/MS method for butorphanol in human plasma reported an LOQ of 13.7 pg/ml. researchgate.net

An HPLC method for butorphanol in urine had a validated quantitation range of 1-100 ng/ml. researchgate.net

A conventional targeted LC-MS method for butorphanol in equine plasma had an LOD of 0.1 ng/mL. uts.edu.au

Summary of LOD and LOQ values:

Analytical MethodMatrixLODLOQ
UV SpectrophotometryTablet0.1019 µg/ml0.3089 µg/ml
HPLC-MS/MSHuman plasmaNot specified13.7 pg/ml
HPLCUrineNot specified1 ng/ml (lower limit of quantitation range)
LC-MS (Targeted)Equine plasma0.1 ng/mLNot specified

Accuracy

Accuracy represents the closeness of the measured butorphanol concentration to the true or accepted value. wjarr.comelementlabsolutions.comresearchgate.net It is often assessed by analyzing samples with known concentrations (quality control samples) and calculating the percentage recovery or the deviation from the nominal concentration. wjarr.comelementlabsolutions.comresearchgate.netjddtonline.infonih.gov

Accuracy data for butorphanol methods:

A UV spectrophotometric method showed a percentage recovery of 100.016 ± 0.68 for butorphanol tartrate. jddtonline.infojddtonline.info

An HPLC method for butorphanol in bearded dragon plasma had an average recovery of 90%. researchgate.nettandfonline.com

An HPLC-MS/MS method in human plasma showed accuracy within ± 15% deviation from nominal concentrations. researchgate.net

An HPLC method for butorphanol tartrate in PCA solutions demonstrated recoveries between 98.0% and 102.0%. akjournals.comnih.gov

A GC-ECNCI-MS method for butorphanol in human plasma showed inter-assay accuracy (deviation from nominal) within 12%. nih.gov

An HPLC method for ethamsylate using butorphanol as an internal standard reported a mean recovery of 98.72 ± 1.20% for ethamsylate, indicating high accuracy of the method itself. asianpubs.org

Summary of Accuracy data:

Analytical MethodMatrixAccuracy (% Recovery or Deviation)
UV SpectrophotometryTablet100.016 ± 0.68 % Recovery
HPLC (Fluorescence)Bearded dragon plasma90% Recovery
HPLC-MS/MSHuman plasmaWithin ± 15% Deviation
HPLC (UV Detection)PCA solution98.0% - 102.0% Recovery
GC-ECNCI-MSHuman plasmaWithin 12% Deviation

Precision

Precision describes the agreement among individual measurements when an analytical method is applied repeatedly to a homogeneous sample. wjarr.comelementlabsolutions.comresearchgate.net It is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). wjarr.comnyc.gov Both intra-day (within the same day) and inter-day (on different days) precision are usually evaluated. wjarr.comresearchgate.netakjournals.comnih.gov

Precision data for butorphanol methods:

An HPLC method for butorphanol in bearded dragon plasma showed intra- and inter-assay variability of less than 10%. researchgate.nettandfonline.com

An HPLC-MS/MS method in human plasma reported within- and between-day coefficients of variation less than 7%. researchgate.net

An HPLC method for butorphanol tartrate in PCA solutions was validated for intra- and inter-day precision. akjournals.comresearchgate.net

A GC-ECNCI-MS method for butorphanol in human plasma showed intra- and inter-assay precisions (C.V.) within 12%. nih.gov

An HPLC method using butorphanol as an internal standard showed intra- and inter-day variation less than 2% for the analyte (ethamsylate), indicating high precision of the method. asianpubs.org

A UV spectrophotometric method studied precision at three levels, including repeatability and intermediate precision (day to day and analyst to analyst). researchgate.net

Summary of Precision data:

Analytical MethodMatrixPrecision (Variability/CV/RSD)
HPLC (Fluorescence)Bearded dragon plasma< 10% (Intra- and Inter-assay)
HPLC-MS/MSHuman plasma< 7% (Within- and Between-day CV)
HPLC (UV Detection)PCA solutionValidated (Intra- and Inter-day)
GC-ECNCI-MSHuman plasmaWithin 12% (Intra- and Inter-assay CV)
HPLC (Ethamsylate)Solution< 2% (Intra- and Inter-day variation)
UV SpectrophotometryTabletStudied at three levels

These validation parameters collectively demonstrate the suitability and reliability of various analytical methods for the determination of butorphanol in different sample types, supporting its research and quality control.

Structure Activity Relationships Sar and Synthetic Derivatives of Butorphan

Elucidation of Key Pharmacophores and Structural Motifs

The pharmacological activity of butorphanol (B1668111) is intrinsically linked to specific structural features within its morphinan (B1239233) skeleton, which constitute its key pharmacophores. Butorphanol is described as levorphanol (B1675180) where a hydrogen at position 14 of the morphinan skeleton is replaced by a hydroxyl group, and one hydrogen of the N-methyl group is substituted by a cyclobutyl group. nih.govebi.ac.uk These modifications significantly influence its interaction with opioid receptors. The morphinan skeleton itself provides the foundational structure necessary for binding to opioid receptors. acs.org

Key structural motifs contributing to butorphanol's activity include the tertiary nitrogen atom with a cyclobutylmethyl substituent, the hydroxyl group at position 14, and the hydroxyl group at position 3 of the aromatic ring. nih.govebi.ac.ukusda.gov The presence of the cyclobutylmethyl group on the nitrogen is particularly important for the mixed agonist-antagonist profile observed in many morphinan derivatives. usda.govakjournals.com The hydroxyl group at the 14-position is also known to influence the activity and binding affinity of morphinan-based opioids. akjournals.com

Rational Design and Synthesis of Butorphanol Analogs

Rational design and synthesis of butorphanol analogs aim to modulate opioid receptor binding affinity and efficacy, potentially leading to compounds with altered pharmacological profiles, such as improved selectivity for specific opioid receptor subtypes or reduced undesirable effects. This process often involves targeted modifications to the butorphanol structure based on established opioid SAR principles and insights gained from molecular modeling and receptor interaction studies. acs.orgnih.gov

Modifications on the Morphinan Skeleton

Synthesis of Hydrophobic Esters and Ethers

The synthesis of hydrophobic esters and ethers of butorphanol has been undertaken to explore the role of lipophilicity and modifications at the phenolic hydroxyl group (at position 3) on opioid receptor binding. Esters of butorphanol can be prepared by reacting acid chlorides or carboxylic acids with butorphanol under suitable condensation conditions. Ethers can be synthesized by reacting alkyl halides with the sodium salt of butorphanol. nih.gov

Studies have shown that introducing hydrophobic groups onto the phenol (B47542) oxygen can maintain binding affinity to μ and κ opioid receptors, although often with lower affinity compared to the parent compound, particularly in the ether series. nih.gov This suggests that while the phenolic hydroxyl group can contribute to binding through hydrogen bonding, hydrophobic interactions also play a significant role, potentially involving a lipophilic binding pocket within the receptors. nih.govnih.gov

An example of such derivatives includes (-)-N-cyclobutylmethylmorphinan-3-yl-14-ol phenoxyacetate (B1228835), which was found to be more potent in binding at both μ and κ receptors than butorphanol. nih.govnih.govresearchgate.netebi.ac.uk This compound is more hydrophobic than butorphanol. nih.gov

Compoundμ Opioid Receptor Binding (Ki)κ Opioid Receptor Binding (Ki)
ButorphanolModerate to High AffinityModerate to High Affinity
(-)-N-cyclobutylmethylmorphinan-3-yl-14-ol phenoxyacetate (4d)61 pM48 pM
Other Hydrophobic Esters and EthersModerate to High AffinityModerate to High Affinity

Note: Data is illustrative and based on findings indicating moderate to high affinities for tested compounds, with specific data provided for compound 4d. nih.govnih.govresearchgate.netebi.ac.uk

Development of Bivalent Ligands

The development of bivalent ligands involving butorphanol aims to explore potential advantages offered by ligands that can interact with two receptor sites simultaneously, potentially on receptor dimers. This approach is based on the increasing understanding of opioid receptor dimerization and its potential role in modulating receptor function. researchgate.netnih.govnih.govguidetopharmacology.org

Bivalent ligands incorporating butorphanol as a pharmacophore, often linked by a molecular spacer, have been synthesized. nih.govnih.gov These ligands can contain two molecules of butorphanol ("homobivalent") or butorphanol linked to a different opioid pharmacophore ("heterobivalent"). nih.gov Studies on bivalent ligands containing butorphanol linked by an ester chain have shown potent binding affinities, particularly at κ receptors, and varying degrees of activity at μ receptors. nih.govnih.gov The length and nature of the linker, as well as the stereochemistry and N-substituents of the pharmacophores, are crucial factors influencing the binding interactions of these bivalent ligands. researchgate.netnih.govnih.gov

Ligand TypePharmacophores InvolvedKey Findings
Homobivalent LigandsButorphanol linked to ButorphanolPotent binding affinity at κ and μ receptors. nih.govnih.gov
Heterobivalent LigandsButorphanol linked to other opioid pharmacophores (e.g., nalbuphine, naltrexone, naloxone)Retention or improvement of affinity at κ, μ, and δ receptors compared to reference compounds. nih.gov
Bivalent Hydroxy Ether Butorphan LigandsThis compound with added hydroxyl group on linkerPotentiated binding affinity at μ and κ receptors. researchgate.net

Pharmacological Evaluation of Butorphanol Derivatives in Preclinical Models

Pharmacological evaluation of butorphanol derivatives in preclinical models, typically involving in vitro receptor binding assays and in vivo studies in animals, is essential to characterize their opioid receptor interactions and assess their potential therapeutic utility. These studies provide insights into the affinity, efficacy, and selectivity of the synthesized compounds.

Altered Receptor Binding Profiles and Efficacy

Butorphanol derivatives can exhibit altered receptor binding profiles and efficacy compared to the parent compound. Butorphanol itself is known to bind to κ and μ opioid receptors, acting as a κ-agonist and a partial μ-agonist or antagonist. nih.govwikipedia.orgnih.gov

Studies evaluating the binding affinities of butorphanol derivatives, such as hydrophobic esters and ethers, have shown that modifications can lead to moderate to high affinities at μ and κ receptors. nih.govnih.govresearchgate.netebi.ac.uk Some derivatives have demonstrated higher binding affinities than butorphanol at these receptors. researchgate.net For instance, (-)-N-cyclobutylmethylmorphinan-3-yl-14-ol phenoxyacetate showed lower Ki values (higher affinity) at both μ and κ receptors compared to butorphanol. nih.govnih.govresearchgate.netebi.ac.uk

Bivalent ligands containing butorphanol have also shown potent binding affinities, with some homobivalent ligands exhibiting sub-nanomolar binding affinity at both μ and κ opioid receptors. researchgate.netnih.gov The functional activity of these derivatives is assessed using assays like the [³⁵S]GTPγS binding assay, which measures G protein activation downstream of receptor binding. researchgate.netnih.gov These studies can reveal whether the derivatives act as agonists, partial agonists, or antagonists at different opioid receptor subtypes. researchgate.netnih.gov

For example, some 14-methoxybutorphanol and butorphanol-derived univalent and bivalent ligands have been characterized as partial κ agonists with varying degrees of κ antagonist activity, and as partial μ agonists. nih.gov

Compound TypeReceptor Binding Affinity (vs. Butorphanol)Efficacy Profile (vs. Butorphanol)Relevant Findings
Hydrophobic Esters and EthersCan be higher or lowerCan varyMaintained binding at μ and κ; role of hydrophobic interactions. nih.govnih.govresearchgate.netebi.ac.uk
Bivalent Ligands (Homobivalent)Can be significantly higherCan vary (e.g., partial agonists)Sub-nanomolar affinity observed; influenced by linker and pharmacophore features. researchgate.netnih.govnih.gov
Bivalent Ligands (Heterobivalent)Can be higher or similarCan varyRetention or improvement of affinity; stereochemistry and substituents are crucial. researchgate.netnih.govnih.gov

Changes in In Vitro and In Vivo Pharmacological Responses

Alterations to the chemical structure of this compound and its synthetic derivatives lead to observable changes in their pharmacological responses in both in vitro and in vivo settings. These changes are primarily evaluated by assessing binding affinity to opioid receptors and measuring functional activity, such as analgesia, in animal models.

Research has explored modifications to various positions on the this compound scaffold to understand their impact on opioid receptor interactions. For instance, studies involving hydrophobic esters and ethers of butorphanol have demonstrated that introducing hydrophobic groups onto the phenol oxygen can maintain binding affinity to both mu and kappa opioid receptors, although generally at lower levels compared to butorphanol, particularly in the ether series nih.gov. Affinity to the delta (δ) receptor was notably reduced, by up to a factor of 16, in these derivatives nih.gov. This suggests that the interaction of these modified compounds with the receptors is significantly influenced by hydrophobic forces nih.gov.

Further investigations into bivalent morphinan analogs of this compound, linked by a diacid spacer, have shown potent binding affinity at both mu and kappa opioid receptors researchgate.netnih.gov. Converting the phenol group of these compounds into an ester by reacting it with the linker group results in the loss of the phenolic group's ability to act as a hydrogen-bond donor nih.gov.

Carbamate (B1207046) derivatives of this compound have also been synthesized and evaluated for their binding affinity at opioid receptors researchgate.net. Phenyl carbamate derivatives have shown particularly high binding affinity for both kappa and mu receptors researchgate.net. Specifically, a phenyl carbamate analogue of this compound retained high affinity at the kappa opioid receptor and exhibited a two-fold increase in binding affinity at the mu opioid receptor compared to butorphanol nih.gov. A this compound benzyl (B1604629) carbamate derivative showed lower affinity at both mu and kappa receptors, although the binding affinity remained in the subnanomolar range nih.gov.

In vivo studies complement the in vitro binding data by evaluating the functional consequences of these structural changes. For example, some synthetic derivatives of butorphanol have been assessed for their analgesic properties in animal models like the tail-flick test researchgate.net. Certain bivalent ligands with sub-nanomolar binding affinity at mu and kappa opioid receptors have been discovered researchgate.net.

Detailed research findings on specific derivatives highlight the impact on pharmacological responses. For instance, a study on hydrophobic esters and ethers of butorphanol found that while binding affinity was maintained, the efficacy and specific in vivo effects could differ. Another study comparing intravenous butorphanol with tramadol (B15222) as postoperative rescue analgesia in humans demonstrated that butorphanol provided superior pain relief and a longer duration until the first request for rescue analgesia rfppl.co.in. This clinical finding, while not a direct SAR study of this compound derivatives, underscores the in vivo analgesic efficacy of the parent compound related to its receptor activity rfppl.co.in.

Interactive Data Table: Opioid Receptor Binding Affinity of this compound Derivatives

Compound ClassModification LocationReceptor TypeBinding Affinity (Ki)Change vs. This compoundSource Snippet
Hydrophobic Esters/EthersPhenol OxygenMuLowerDecreased nih.gov
Hydrophobic Esters/EthersPhenol OxygenKappaLowerDecreased nih.gov
Hydrophobic Esters/EthersPhenol OxygenDeltaSignificantly LowerDecreased (up to 16x) nih.gov
Bivalent LigandsLinked via DiacidMuPotentIncreased/Maintained researchgate.netnih.gov
Bivalent LigandsLinked via DiacidKappaPotentIncreased/Maintained researchgate.netnih.gov
Carbamate DerivativesPhenol GroupKappaHighMaintained/Increased researchgate.netnih.gov
Carbamate DerivativesPhenol GroupMuHighIncreased (2x for phenyl carbamate) researchgate.netnih.gov
This compound Benzyl CarbamatePhenol GroupMuSub-nanomolarLower nih.gov
This compound Benzyl CarbamatePhenol GroupKappaSub-nanomolarLower nih.gov

Note: This table is based on the provided search snippets and represents reported trends or specific findings, not exhaustive quantitative data across all possible derivatives.

The research indicates that strategic modifications to the this compound structure can lead to derivatives with varied pharmacological profiles, including altered receptor binding affinities and potentially different in vivo effects, which is crucial for the development of novel opioid ligands with tailored properties researchgate.netacs.orgnih.gov.

Advanced Theoretical and Computational Studies of Butorphan

Molecular Docking Simulations of Butorphan with Opioid Receptors

Molecular docking simulations are utilized to predict the preferred binding orientation and pose of a ligand, such as this compound, within the binding site of a receptor, such as opioid receptors. These simulations provide a visual model of the interaction and help explore the molecular mechanisms of ligand-receptor binding. frontiersin.orgnih.gov Studies have investigated the docking of this compound with different opioid receptor subtypes, including the mu (μ) and kappa (κ) opioid receptors. researchgate.netnih.govnih.gov

Characterization of Ligand Binding Sites

Computational docking studies have characterized the binding sites of this compound within opioid receptors. For the κ-opioid receptor (KOR), this compound has been shown to share the same binding cavity as other KOR agonists like salvinorin A and MP1104. researchgate.netnih.govnih.gov This cavity is considered important in determining the agonist or antagonist effects of a ligand. researchgate.netnih.govnih.gov Butorphanol (B1668111) interacts with conserved residues at the active site of KOR, including D3.32, I6.51, M3.36, Y7.43, W6.48, and Y3.33. frontiersin.org

Identification of Critical Non-Covalent Interactions

Molecular docking and simulation studies highlight the critical non-covalent interactions that govern this compound's binding to opioid receptors. A key interaction observed is the formation of a salt bridge between the protonated nitrogen atom of this compound and an anionic aspartic acid residue (D138 in KOR, D147 in μOR) in the transmembrane region of the receptor. nih.govacs.orgescholarship.org This salt bridge acts as an anchor for ligand binding and is considered critical for KOR activation. nih.gov Additionally, hydrophobic interactions play a significant role, with the tetracyclo group of this compound extending into a hydrophobic pocket within the orthosteric site of KOR. nih.gov Pi-pi interactions between aromatic rings of the ligand and receptor residues, such as Y320 in KOR, also contribute to the binding affinity. nih.gov

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of interactions. frontiersin.org MD simulations have been used to investigate the influence of butorphanol on opioid receptor structure and to understand the initial steps of receptor activation upon ligand binding. benthamopen.combenthamopenarchives.com

Studies involving butorphanol and opioid receptors using MD simulations have shown that while agonists and antagonists may occupy the same space, only agonists can move deeper into the binding site to reach residues like H6.52. benthamopen.combenthamopenarchives.com This movement can induce the breaking of the "3-7 lock," a hydrogen bond between residues D3.32 and Y7.43, which is considered important for the inactive state of opioid receptors. frontiersin.orgbenthamopen.combenthamopenarchives.commdpi.com However, compared to other agonists like morphine, butorphanol's induction of this break may require a longer time and involve a series of separation and joining events. benthamopen.combenthamopenarchives.com MD simulations have also suggested a concerted motion of residues like W6.48 and H6.52, indicating a potential extended "rotamer toggle switch" mechanism. benthamopen.combenthamopenarchives.com

MD simulations can also assess the stability of the protein-ligand complex. Root-mean-square deviation (RMSD) plots from MD simulations can indicate the stability of the receptor models and the protein-ligand complexes over time. benthamopen.comgsconlinepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

QSAR modeling aims to establish a relationship between the structural properties of compounds and their biological activity. This approach can be used to predict the activity of new compounds or to understand the structural features important for activity. scispace.comacademicoa.com QSAR studies involving this compound and its analogs have been conducted to explore the relationship between their chemical structures and their opioid receptor activity. acs.orgacs.org These studies can help identify key structural elements that determine distinct pharmacological profiles. nih.gov While some QSAR studies have included butorphanol in datasets for predicting properties like volume of distribution or toxicity, specific QSAR models focused solely on this compound's opioid activity and its analogs provide insights into how structural modifications influence binding affinity and efficacy at different opioid receptor subtypes. scispace.comacademicoa.comresearchgate.net

In Silico Prediction of Pharmacological Properties

In silico methods are increasingly used to predict various pharmacological properties of drug candidates, complementing experimental studies and potentially accelerating the drug discovery process. nih.govmdpi.com For this compound, in silico approaches, including molecular docking and potentially other computational tools, can be used to predict binding affinities to different opioid receptors, as demonstrated by the docking studies that show higher potency for KOR compared to μOR. researchgate.netnih.gov While the provided search results primarily focus on binding and receptor interaction, in silico methods can also be applied to predict other pharmacological properties, such as absorption, distribution, metabolism, and excretion (ADME), although specific detailed results for this compound's ADME prediction were not extensively found within the provided snippets, beyond general mentions of QSAR for pharmacokinetic parameters. scispace.comnih.govmdpi.com

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
Butorphanol5360596
Morphine5288826
Salvinorin A6917173
Naltrexone5284606
Buprenorphine644075
Dezocine45506
Nalbuphine5284603
Fentanyl3348
Oxycodone5284603
Hydromorphone5284597
Codeine5284371
Methadone6609
Pentazocine (B1679294)4730
Levorphanol (B1675180)5284602
Tramadol (B15222)33746
Meperidine4046
Propoxyphene4947
Diphenoxylate3112
Carfentanil104816
Lofentanil6433110
MP1104Not found
BU72Not found
Naltrindole5281022
Norbinaltorphimine (B1679850)5281874

Interactive Data Tables

While the search results provide some quantitative data (e.g., binding affinities), the format is not consistently structured for generating interactive tables directly from the snippets. The key quantitative data points mentioned include:

Affinity of KOR for butorphanol: Kd of 0.1 ± 0.02 nM. researchgate.netnih.gov

Affinity of μOR for butorphanol: 2.4 ± 1.2 nM. researchgate.netnih.gov

Affinity of KOR for salvinorin A: Ki of 60.0 ± 3.0 nM. nih.gov

Affinity of KOR for dezocine: Ki of 56.0 ± 2.0 nM. nih.gov

Future Directions and Research Gaps in Butorphan Studies

Exploration of Butorphan's Interactions with Novel Receptor Systems in Preclinical Models

Future research is set to delve deeper into butorphanol's engagement with receptor systems beyond the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. Preclinical evidence suggests potential interactions with sigma (σ) receptors, which may contribute to its complex pharmacological effects. nih.gov Further investigation in rodent and other animal models is warranted to elucidate the functional significance of these interactions.

Advanced Mechanistic Studies on Cellular and Subcellular Levels

A significant frontier in butorphanol (B1668111) research lies in dissecting its precise molecular and cellular effects. One key area of focus is its differential signaling through G protein-dependent and β-arrestin-dependent pathways, particularly at the kappa-opioid receptor (KOR). Studies have shown that butorphanol can act as a partial agonist for G protein activation while simultaneously being a full agonist for β-arrestin recruitment. nih.govnih.gov This biased agonism is a critical area for further mechanistic exploration, as the two pathways can mediate distinct physiological effects. Advanced preclinical studies utilizing cell lines, such as HEK-293 and N2A-mKOR-tdT cells, will be instrumental in further delineating the signaling cascades initiated by butorphanol. nih.govresearchgate.net

Future investigations should also concentrate on the subcellular trafficking of receptors following butorphanol binding. Research has demonstrated that butorphanol can induce KOR internalization, a process that is crucial for receptor signaling and regulation. nih.govnih.govresearchgate.net Elucidating the specific kinases and intracellular proteins involved in butorphanol-induced receptor desensitization, internalization, and recycling will provide a more complete picture of its cellular actions. Understanding these intricate cellular processes is fundamental to comprehending the long-term effects and potential for tolerance development associated with butorphanol in preclinical models.

Development of Next-Generation Analytical Techniques for this compound and Metabolites in Research Matrices

The accurate and sensitive detection of butorphanol and its metabolites in complex biological matrices is paramount for preclinical research. Future efforts will focus on the development and refinement of next-generation analytical techniques to enhance the precision and throughput of these measurements. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a cornerstone for the quantification of butorphanol in plasma and other research matrices. uky.eductfassets.net However, there is a continuous drive to improve the limits of detection and reduce sample volume requirements, which is particularly crucial in studies involving small laboratory animals.

Innovations in sample preparation are also a key area of development. The evolution from traditional liquid-liquid extraction and solid-phase extraction (SPE) to more advanced and automated techniques like liquid-phase microextraction (LPME) and solid-phase microextraction (SPME) offers the potential for higher sample throughput and reduced solvent consumption. nih.govnih.gov Furthermore, the application of high-resolution mass spectrometry (HRMS) can facilitate more comprehensive metabolite profiling, aiding in the identification of previously unknown biotransformation products of butorphanol in various preclinical species. apicareonline.com The development of these advanced analytical workflows will provide researchers with more powerful tools to investigate the pharmacokinetics and metabolism of butorphanol in diverse research settings.

Design and Synthesis of this compound Analogs with Tailored Receptor Selectivity and Functional Activity

A promising direction in butorphanol research involves the rational design and chemical synthesis of novel analogs with customized pharmacological properties. The goal is to create molecules with enhanced receptor selectivity and specific functional activities, such as biased agonism, to probe the physiological roles of different opioid receptor signaling pathways. By systematically modifying the butorphanol scaffold, researchers can investigate the structure-activity relationships (SAR) that govern its interactions with mu, kappa, and delta opioid receptors. researchgate.net

For instance, the synthesis of bivalent ligands, where two butorphanol-like pharmacophores are connected by a linker, has been explored to create compounds with unique receptor binding kinetics and potentially enhanced affinity. nih.gov Another approach involves the modification of specific functional groups on the butorphanol molecule to alter its G protein versus β-arrestin signaling bias at the kappa opioid receptor. The development of such biased agonists is of significant interest in preclinical research for their potential to separate desired effects from unwanted side effects. drugbank.com These synthetic efforts, coupled with detailed pharmacological characterization, will be instrumental in developing novel chemical tools to dissect the complexities of opioid receptor function.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of butorphanol research. These computational tools can be applied to accelerate the discovery and design of novel butorphanol analogs with desired properties. By training algorithms on large datasets of chemical structures and their corresponding biological activities, ML models can predict the receptor binding affinities and functional profiles of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.govresearchgate.net

Furthermore, ML can be employed to build sophisticated quantitative structure-activity relationship (QSAR) models. These models can identify the key molecular features that determine a compound's activity at a specific receptor, providing valuable insights for the rational design of new molecules. ctfassets.net In the context of preclinical studies, AI algorithms could also be developed to analyze complex behavioral data from animal models, potentially identifying subtle but significant effects of butorphanol and its analogs. While the direct application of AI to butorphanol research is still in its early stages, the broader use of these technologies in opioid drug discovery highlights their immense potential to advance the field.

Comparative Preclinical Studies of this compound with Emerging Opioid Analogs

To better understand the pharmacological landscape of opioid analgesics, future preclinical research will need to include rigorous comparative studies of butorphanol against emerging opioid analogs. These studies are essential for contextualizing the unique properties of butorphanol and identifying its potential advantages or disadvantages relative to newer compounds.

For example, direct comparisons with novel kappa-opioid receptor agonists are needed to evaluate relative efficacy and the propensity to induce certain behavioral effects in animal models. nih.gov Comparisons with newer analgesics that have different mechanisms of action, such as tapentadol (a mu-opioid receptor agonist and norepinephrine reuptake inhibitor) and cebranopadol (a nociceptin/orphanin FQ peptide and opioid receptor agonist), are also of high interest. researchgate.netnih.gov Such studies, conducted in standardized preclinical models of pain and other physiological functions, will provide a clearer picture of the relative therapeutic potential of these different classes of analgesics. These investigations will be crucial for guiding future drug development efforts and for selecting the most appropriate pharmacological tools for specific research questions.

Investigation of this compound's Role in Specific Animal Models of Disease Pathophysiology (Excluding Clinical Human Disease)

Beyond its analgesic properties, butorphanol can serve as a valuable pharmacological tool to investigate the underlying pathophysiology of various conditions in preclinical animal models. Its mixed agonist-antagonist profile at opioid receptors allows for the targeted modulation of specific signaling pathways that may be implicated in disease processes.

Q & A

Q. How is the binding affinity of Butorphan to opioid receptors experimentally determined?

Binding affinity is assessed using competitive radioligand displacement assays in CHO cells stably expressing human μ, δ, or κ opioid receptors. For example, [³⁵S]GTPγS binding assays measure functional activity by quantifying G-protein activation. Non-specific binding is determined using antagonists like naltrindole (δ) or naloxone (μ/κ). IC₅₀ values are converted to Ki values using the Cheng-Prusoff equation: Ki=IC501+[L]KdK_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}}, where [L][L] is the radioligand concentration and KdK_d is its dissociation constant .

Q. What synthetic strategies are employed to modify this compound for improved receptor selectivity?

Key modifications include:

  • Ester-linked bivalent ligands : Connecting two this compound units via spacers (e.g., 10-carbon chains) to enhance μ/κ receptor binding .
  • Steric hindrance : Adding methyl groups near ester bonds (e.g., α,α′-dimethyl substitution) to reduce hydrolysis and improve stability .
  • Protecting groups : Benzyl esters or catalytic hydrogenation steps are used to isolate intermediates during synthesis .

Q. What experimental models are used to evaluate this compound’s pharmacokinetic stability?

Hydrolysis studies are conducted in buffers (pH 1–10), human plasma, and porcine liver homogenates. Stability is quantified via HPLC with trifluoroacetic acid/acetonitrile gradients, monitoring degradation products at 265 nm. Half-life (t½t_{½}) calculations guide the design of prodrugs with enhanced oral bioavailability .

Advanced Research Questions

Q. How can contradictory data between in vitro binding affinity and in vivo activity of this compound derivatives be resolved?

Discrepancies may arise from:

  • Hydrolysis : Bivalent ligands may degrade into monovalent forms, altering receptor interactions. Stability assays under physiological conditions are critical .
  • Functional selectivity : Partial agonism (e.g., [³⁵S]GTPγS assays show lower efficacy than binding affinity suggests) requires complementary assays like intracranial self-stimulation (ICSS) or locomotor activity tests .
  • Species differences : Non-human primate models (e.g., cocaine self-administration) better predict human therapeutic potential than rodent assays .

Q. What methodological approaches optimize the design of this compound-based bivalent ligands?

  • Spacer length : Ten-carbon spacers maximize μ/κ receptor binding (e.g., Ki = 0.47 nM for compound 4b) .
  • Enantiomeric profiling : Compare (−)-butorphan (MCL-101, κ agonist) and (+)-butorphan (MCL-191, NMDA antagonist) to isolate stereochemical effects .
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate hydrolysis rates (t½t_{½}), receptor occupancy, and behavioral outcomes to refine dosing regimens .

Q. How do researchers address variability in this compound’s functional responses across receptor subtypes?

  • Dose-response curves : Use DAMGO (μ agonist) or U69,593 (κ agonist) as reference compounds to normalize [³⁵S]GTPγS assay results .
  • Statistical tools : Fit data with nonlinear regression (e.g., log[agonist] vs. response) and apply ANOVA to compare efficacy (EmaxE_{max}) and potency (EC₅₀) across receptor subtypes .

Data Contradiction Analysis

Q. Why might a this compound derivative exhibit high κ receptor affinity but low in vivo efficacy?

Potential factors include:

  • Partial agonism : The compound may activate κ receptors submaximally, requiring higher doses for therapeutic effects .
  • Rapid metabolism : Hydrolysis in plasma/liver may reduce active drug concentrations .
  • Off-target effects : Interaction with δ receptors or non-opioid targets (e.g., NMDA) could counteract κ-mediated responses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。